molecular formula C11H10O5 B14439533 3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid CAS No. 73737-54-9

3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B14439533
CAS No.: 73737-54-9
M. Wt: 222.19 g/mol
InChI Key: IMEBXRBSAWEWTK-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid is an organic compound with a unique structure that includes a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions to form the benzodioxine ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: Formation of 3-(1-Carboxyethyl)-1,4-benzodioxine-2-carboxylic acid.

    Reduction: Formation of 3-(1-Hydroxyethyl)-1,4-benzodioxine-2-methanol.

    Substitution: Formation of various substituted benzodioxine derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid has several applications

Properties

73737-54-9

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-(1-hydroxyethyl)-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-6(12)9-10(11(13)14)16-8-5-3-2-4-7(8)15-9/h2-6,12H,1H3,(H,13,14)

InChI Key

IMEBXRBSAWEWTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(OC2=CC=CC=C2O1)C(=O)O)O

Origin of Product

United States

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